molecular formula C7H11N3O B153582 6-methoxy-N,N-dimethylpyrazin-2-amine CAS No. 136309-09-6

6-methoxy-N,N-dimethylpyrazin-2-amine

Cat. No.: B153582
CAS No.: 136309-09-6
M. Wt: 153.18 g/mol
InChI Key: OTQOGLJCZZIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by a methoxy group at the 6-position and dimethylamino substituents at the 2-position. Its structure enables interactions with biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis .

Properties

CAS No.

136309-09-6

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methoxy-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-10(2)6-4-8-5-7(9-6)11-3/h4-5H,1-3H3

InChI Key

OTQOGLJCZZIADY-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CC(=N1)OC

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

Pyrimidine derivatives with similar substitution patterns have been extensively studied for their antiangiogenic properties. Key comparisons include:

Table 1: Binding Affinity and Stability of Pyrimidine Derivatives
Compound Name Substituent Group Binding Energy (kcal/mol) RMSD
4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine Selenadiazole phenoxy -8.116 0.9263
4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine Thiadiazole phenoxy -7.739 2.668
4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine Phenylthio -7.211 1.745
4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine Benzothiazole thio -7.841 1.377

Key Findings :

  • The selenadiazole-substituted compound exhibits the strongest binding affinity (-8.116 kcal/mol) and the lowest RMSD (0.9263), indicating superior stability and target interaction compared to thiadiazole or thio-substituted analogs .
  • Thiadiazole and benzothiazole thio groups show moderate binding energies (-7.739 and -7.841 kcal/mol), while phenylthio substitution results in the weakest affinity (-7.211 kcal/mol).

Benzothiazole Derivatives

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine (2l) is a benzothiazole analog with a methoxy group and dimethylamino substituents. While structurally distinct from pyrazine/pyrimidine derivatives, it shares functional similarities:

  • Synthesis : Synthesized via palladium-catalyzed oxidative coupling, yielding 71% with a melting point of 90–92°C .

Halogenated Pyrazine/Pyridine Analogs

  • 5-Bromo-N,N-dimethylpyrazin-2-amine: A brominated pyrazine derivative synthesized via methylation.
  • 4-(Bromomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine : A pyridine analog with a bromomethyl group. This substitution may introduce steric hindrance, affecting binding kinetics compared to methoxy-substituted derivatives .

Chloro- and Fluoro-Substituted Derivatives

  • 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine : The cyclohexyl group introduces significant steric bulk, likely diminishing interaction with flat binding pockets like VEGFR-2 .

Mechanistic Insights and Substituent Effects

Electronic and Steric Influences

  • Selenadiazole vs. Thiadiazole : The larger atomic radius and polarizability of selenium in selenadiazole enhance van der Waals interactions and π-stacking with hydrophobic residues in VEGFR-2, explaining its superior binding energy over thiadiazole .
  • Thio vs. Phenoxy Groups: Thio substituents (e.g., benzothiazole thio) offer flexibility in binding modes but lack the directional interactions provided by phenoxy-linked groups.

Pharmacokinetic Considerations

  • The methoxy and dimethylamino groups in 6-methoxy-N,N-dimethylpyrazin-2-amine improve water solubility compared to halogenated analogs, favoring bioavailability .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher lipophilicity, which may enhance tissue penetration but increase metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.